molecular formula C17H12BrNOS B10892133 1-(4-Bromophenyl)-2-(quinolin-8-ylsulfanyl)ethanone

1-(4-Bromophenyl)-2-(quinolin-8-ylsulfanyl)ethanone

Katalognummer: B10892133
Molekulargewicht: 358.3 g/mol
InChI-Schlüssel: NOMCMWHSZQRQIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-BROMOPHENYL)-2-(8-QUINOLYLSULFANYL)-1-ETHANONE is an organic compound that features a bromophenyl group and a quinolylsulfanyl group attached to an ethanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOPHENYL)-2-(8-QUINOLYLSULFANYL)-1-ETHANONE typically involves the following steps:

    Formation of the Bromophenyl Intermediate: This can be achieved by brominating a phenyl compound using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the Quinolylsulfanyl Intermediate:

    Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the quinolylsulfanyl intermediate under appropriate conditions, such as using a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-BROMOPHENYL)-2-(8-QUINOLYLSULFANYL)-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinolylsulfanyl ketones or acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of materials with specific properties, such as polymers or dyes.

Wirkmechanismus

The mechanism of action of 1-(4-BROMOPHENYL)-2-(8-QUINOLYLSULFANYL)-1-ETHANONE would depend on its specific application. For example, if it is used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would be specific to the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-BROMOPHENYL)-2-(8-QUINOLYLSULFANYL)-1-PROPANONE: Similar structure with a propanone backbone.

    1-(4-CHLOROPHENYL)-2-(8-QUINOLYLSULFANYL)-1-ETHANONE: Similar structure with a chlorophenyl group instead of a bromophenyl group.

    1-(4-BROMOPHENYL)-2-(6-QUINOLYLSULFANYL)-1-ETHANONE: Similar structure with a different position of the quinolylsulfanyl group.

Uniqueness

1-(4-BROMOPHENYL)-2-(8-QUINOLYLSULFANYL)-1-ETHANONE is unique due to the specific combination of the bromophenyl and quinolylsulfanyl groups, which can impart distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C17H12BrNOS

Molekulargewicht

358.3 g/mol

IUPAC-Name

1-(4-bromophenyl)-2-quinolin-8-ylsulfanylethanone

InChI

InChI=1S/C17H12BrNOS/c18-14-8-6-12(7-9-14)15(20)11-21-16-5-1-3-13-4-2-10-19-17(13)16/h1-10H,11H2

InChI-Schlüssel

NOMCMWHSZQRQIR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)SCC(=O)C3=CC=C(C=C3)Br)N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.